

# Application Notes and Protocols for the Osmium Tetroxide-Catalyzed Dihydroxylation of Cyclooctene

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## Compound of Interest

Compound Name: *1,2-Cyclooctanediol*

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This document provides a detailed experimental protocol for the osmium tetroxide-catalyzed syn-dihydroxylation of cyclooctene, a fundamental transformation in organic synthesis for the preparation of cis-1,2-diols. The protocols described herein are based on the widely used Upjohn and Sharpless asymmetric dihydroxylation methods, which employ catalytic amounts of osmium tetroxide in conjunction with a stoichiometric co-oxidant.

## Introduction

The conversion of alkenes to vicinal diols is a cornerstone reaction in organic chemistry, providing key intermediates for the synthesis of complex molecules, including pharmaceuticals. [1] Osmium tetroxide ( $\text{OsO}_4$ ) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, affording cis-diols with excellent stereoselectivity.[2][3] Due to the high cost and toxicity of osmium tetroxide, catalytic methods have been developed that utilize a co-oxidant to regenerate the active  $\text{Os(VIII)}$  species from the  $\text{Os(VI)}$  intermediate formed during the reaction. [2]

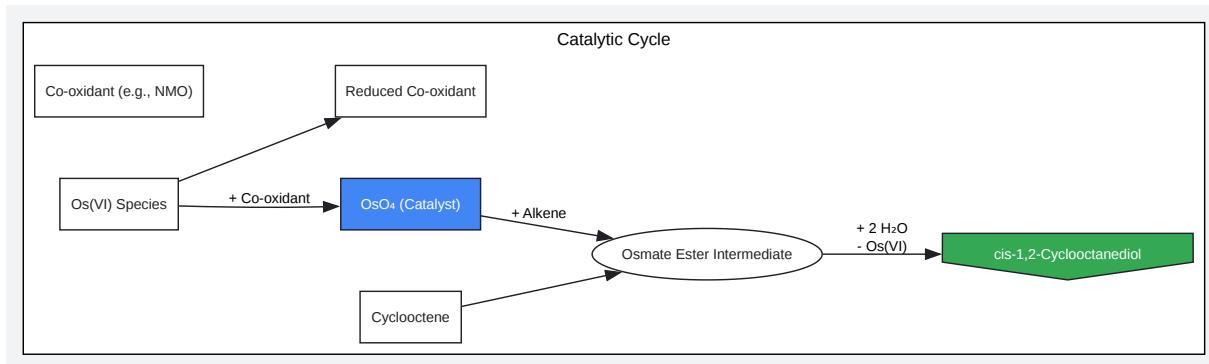
This application note details two primary protocols for the dihydroxylation of cyclooctene:

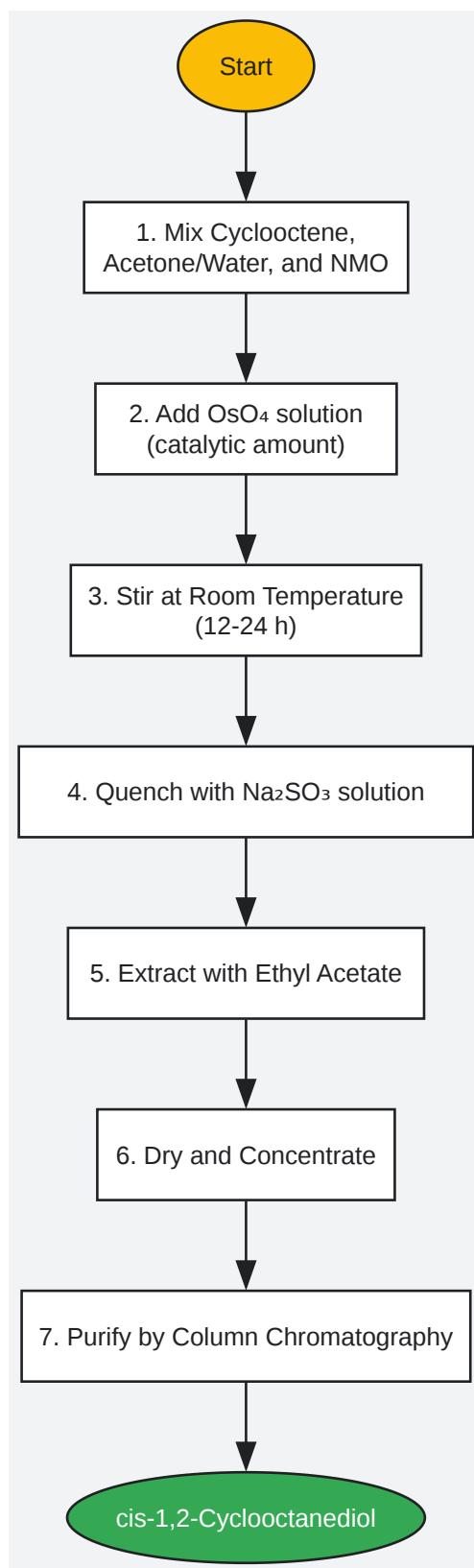
- Upjohn Dihydroxylation: A robust method for generating racemic **cis-1,2-cyclooctanediol** using N-methylmorpholine N-oxide (NMO) as the co-oxidant.[4][5]

- Sharpless Asymmetric Dihydroxylation: An enantioselective variant that employs a chiral ligand to induce facial selectivity in the dihydroxylation, yielding optically active diols.[6][7]

## Reaction Mechanism and Catalytic Cycle

The dihydroxylation proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[4][8] This intermediate is then hydrolyzed to release the cis-diol. In the catalytic version, the reduced osmium(VI) species is re-oxidized to osmium(VIII) by a co-oxidant, thus regenerating the catalyst for the next cycle.[4]



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